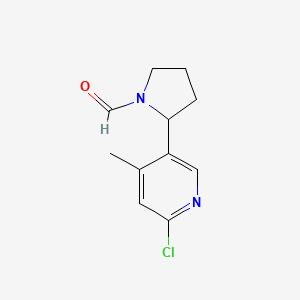

2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C11H13ClN2O/c1-8-5-11(12)13-6-9(8)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3 |

InChI Key |

PDZRYFAQFJZDJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-4-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the chlorinated pyridine ring. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-methanol.

Substitution: 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde. For instance, derivatives of pyrrolidine have shown effective antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The structure of this compound may influence its interaction with bacterial enzymes or cell membranes, making it a candidate for further exploration in antibiotic development.

Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Compounds containing pyrrolidine rings have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Neurological Applications

There is emerging interest in the use of pyrrolidine derivatives for neurological disorders. Some studies indicate that compounds with similar structures may exhibit neuroprotective effects or modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression or anxiety .

Synthesis Techniques

The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. One efficient approach includes the use of radical anions to facilitate the formation of complex structures at room temperature .

Reaction Conditions

Typical reaction conditions for synthesizing this compound may include:

- Solvents: Dimethyl sulfoxide (DMSO) or ethanol

- Temperature: Room temperature to moderate heating

- Catalysts: Transition metals or organic catalysts may be employed to enhance reaction yields.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against human cell lines, indicating their potential for therapeutic use without significant adverse effects .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related compounds. While some derivatives showed minimal anti-inflammatory activity, further modifications could enhance efficacy .

Case Study: Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.96 μg/mL |

| Compound B | Escherichia coli | >10 μg/mL |

| This compound | TBD |

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 5.0 |

| Compound D | MCF7 | 7.5 |

| This compound | TBD |

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chlorinated pyridine moiety can modulate the compound’s physicochemical properties. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

- 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid

- 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-methanol

- 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Comparison: Compared to its analogs, 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, with the CAS number 1352503-19-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and antiviral activities, along with relevant case studies and research findings.

The molecular formula for this compound is C11H13ClN2O, with a molecular weight of 224.68 g/mol. The compound features a pyrrolidine ring substituted with a chloromethylpyridine moiety, which is significant for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests demonstrated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 mg/mL |

| This compound | Escherichia coli | 0.025 mg/mL |

These findings indicate that the compound has a strong inhibitory effect on bacterial growth, particularly against S. aureus and E. coli, suggesting its potential use as an antibacterial agent in therapeutic applications .

Antifungal Activity

The antifungal properties of this compound have also been explored. In a study assessing various pyrrolidine derivatives, it was found that certain modifications in the structure could enhance antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 16.69 |

| This compound | Fusarium oxysporum | 56.74 |

The results indicate that the compound exhibits moderate antifungal activity, particularly against C. albicans, which is significant for developing antifungal therapies .

Case Studies

A notable study investigated the biological activities of several pyrrolidine derivatives, including those structurally related to this compound. The research highlighted the importance of structural variations in enhancing biological activity and provided a basis for future drug development efforts targeting bacterial and fungal infections.

Case Study Findings:

- Antibacterial Efficacy : The study reported that compounds with halogen substitutions exhibited stronger antibacterial effects compared to their non-halogenated counterparts.

- Structure–Activity Relationship (SAR) : The research emphasized the need for further exploration into SAR to optimize the biological activity of pyrrolidine derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Core Reaction Steps :

- Pyridine Halogenation : Introduce the chloro substituent at the 6-position of 4-methylpyridine using chlorinating agents (e.g., POCl₃ or NCS) under reflux conditions.

- Pyrrolidine Coupling : Attach the pyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts).

- Carbaldehyde Formation : Oxidize the terminal alcohol group on pyrrolidine using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation to avoid over-oxidation.

- Optimization Parameters :

- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with pyridine-pyrrolidine cleavage.

- IR Spectroscopy : Verify aldehyde C=O stretch (~1700 cm⁻¹) and absence of -OH bands (if oxidation is complete).

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use nitrogen or argon to minimize oxidation of the aldehyde group.

- Stability Monitoring :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Hypothesis Testing :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid metabolism.

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to evaluate bioavailability limitations.

- Metabolite Identification : Use LC-MS/MS to characterize in vivo metabolites; compare with in vitro activity assays.

- Case Study : If in vitro IC₅₀ for a target enzyme is 10 nM but in vivo efficacy is poor, prioritize structural analogs with reduced metabolic liability (e.g., replace aldehyde with a bioisostere like oxadiazole) .

Q. What computational strategies are recommended to predict the compound’s binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking :

- Target Selection : Prioritize receptors with pyridine-binding pockets (e.g., NMDA, serotonin transporters).

- Force Fields : Use AMBER or CHARMM for ligand-receptor dynamics; validate with free-energy perturbation (FEP) calculations.

- MD Simulations :

Q. How can synthetic byproducts or diastereomers be systematically identified and separated during scale-up?

Methodological Answer:

- Byproduct Analysis :

- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to resolve diastereomers arising from pyrrolidine ring stereochemistry.

- X-ray Crystallography : Confirm absolute configuration of isolated crystals.

- Process Optimization :

- Temperature Quenching : Rapid cooling post-reaction to minimize epimerization.

- Flow Chemistry : Implement continuous-flow systems to enhance stereochemical control during pyrrolidine coupling .

Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation :

- LC-MS/MS :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.